molecular formula C12H17NO4S B2550504 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid CAS No. 1008005-93-3

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid

Cat. No.: B2550504
CAS No.: 1008005-93-3
M. Wt: 271.33
InChI Key: VUSVLCRDPBARIH-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including a dioxo-octahydro-isoindole ring and a methylsulfanyl propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the dioxo groups and the methylsulfanyl propanoic acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The propanoic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the dioxo groups would yield hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isoindole ring and the methylsulfanyl group may impart specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its derivatives could be used in the production of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-3-(methylsulfanyl)propanoic acid include other isoindole derivatives and compounds with methylsulfanyl groups. Examples include:

  • 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)propanoic acid
  • 3-(methylsulfanyl)propanoic acid
  • Isoindole-1,3-dione derivatives

Uniqueness

What sets this compound apart is the combination of its functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-methylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-18-6-9(12(16)17)13-10(14)7-4-2-3-5-8(7)11(13)15/h7-9H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVLCRDPBARIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N1C(=O)C2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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